molecular formula C₂₆H₂₉NO B140707 (E)-Tamoxifen CAS No. 13002-65-8

(E)-Tamoxifen

Cat. No.: B140707
CAS No.: 13002-65-8
M. Wt: 371.5 g/mol
InChI Key: NKANXQFJJICGDU-OCEACIFDSA-N
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Description

(E)-Tamoxifen is a nonsteroidal selective estrogen receptor modulator that is widely used in the treatment of hormone receptor-positive breast cancer. It is known for its ability to bind to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary tissue. This compound has been a cornerstone in breast cancer therapy for several decades due to its efficacy in reducing the risk of cancer recurrence and improving survival rates.

Mechanism of Action

Target of Action

Tamoxifen is a selective estrogen receptor modulator (SERM) used to treat estrogen receptor positive breast cancer . The primary targets of Tamoxifen are the estrogen receptors (ERα and/or β) . These receptors play a crucial role in the growth and development of breast cancer cells .

Mode of Action

Tamoxifen acts as an antagonist or agonist of estrogen, depending on the target species . It competes with estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer . It can form a stable complex with the estrogen receptor and transport into the nucleus to prevent chromosome gene opening and inhibit the growth and development of cancer cells .

Biochemical Pathways

Tamoxifen requires enzymatic activation by cytochrome P450 (CYP) enzymes for the formation of active metabolites 4-hydroxytamoxifen and endoxifen . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites .

Pharmacokinetics

Tamoxifen’s pharmacokinetics is influenced by cytochrome P450 genetic polymorphisms. Polymorphisms in the CYP2D6 gene, and to a lesser degree in the CYP3A4 gene, influence tamoxifen metabolism resulting in variation in tamoxifen metabolites . Older patients have significantly higher concentrations of tamoxifen and its demethylated metabolites, independent of CYP2D6 or CYP3A4 gene polymorphisms .

Result of Action

Tamoxifen blocks growth in cancer cells, providing protection for many patients . It appears to act like estrogen in bone cells, actually providing the proper signals for bone maintenance . It has a range of effects, sometimes blocking the action of the receptor, but other times actually activating it .

Biochemical Analysis

Biochemical Properties

(E)-Tamoxifen interacts with various enzymes, proteins, and other biomolecules. The primary target of this compound is the estrogen receptor (ER). By binding to ERs, this compound prevents estrogen from binding to these receptors, thereby inhibiting the growth of cancer cells that require estrogen for proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound can inhibit the PI3K/Akt/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . It also affects gene expression by modulating the activity of various transcription factors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the estrogen receptor, leading to a conformational change in the receptor. This change prevents estrogen from binding to the receptor and subsequently inhibits the transcription of estrogen-responsive genes. Additionally, this compound-bound estrogen receptors can sequester coactivator proteins, further inhibiting estrogen-responsive gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initially, this compound acts as an antagonist of the estrogen receptor. With prolonged exposure, cells may adapt to the presence of this compound, leading to changes in cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Lower doses of this compound can effectively block the effects of estrogen, while higher doses may have additional effects, such as inducing apoptosis in cancer cells .

Metabolic Pathways

This compound is metabolized primarily in the liver by the cytochrome P450 enzymes, including CYP3A4 and CYP2D6. The metabolites of this compound, such as 4-hydroxytamoxifen and endoxifen, also have potent anti-estrogenic properties .

Transport and Distribution

This compound and its metabolites are distributed throughout the body and can accumulate in various tissues, particularly fatty tissues due to their lipophilic nature. They can also bind to plasma proteins, such as albumin and lipoproteins, for transport in the blood .

Subcellular Localization

This compound and its metabolites primarily localize in the nucleus of cells where they bind to estrogen receptors. This nuclear localization is critical for this compound’s mechanism of action as it allows the drug to directly interfere with the transcription of estrogen-responsive genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tamoxifen typically involves the following steps:

    Grignard Reaction: The initial step involves the reaction of 4-bromoanisole with magnesium in dry ether to form the Grignard reagent.

    Coupling Reaction: The Grignard reagent is then coupled with 1-(2-dimethylaminoethoxy)-2-phenyl-1-butene in the presence of a catalyst such as copper(I) iodide.

    Isomerization: The resulting mixture contains both (E) and (Z) isomers of Tamoxifen. The (E)-isomer is selectively crystallized out using solvents like methanol.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale Grignard Reaction: Conducted in stainless steel reactors with automated control systems to maintain optimal reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (E)-Tamoxifen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

(E)-Tamoxifen has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of selective estrogen receptor modulators.

    Biology: Employed in research on estrogen receptor signaling pathways and their role in cell proliferation.

    Medicine: Extensively used in clinical trials for breast cancer treatment and prevention.

    Industry: Utilized in the development of new therapeutic agents targeting hormone receptor-positive cancers.

Comparison with Similar Compounds

    Raloxifene: Another selective estrogen receptor modulator used in the prevention of osteoporosis and breast cancer.

    Toremifene: Similar to (E)-Tamoxifen but with a different side chain, used in the treatment of metastatic breast cancer.

    Fulvestrant: A selective estrogen receptor degrader that binds to estrogen receptors and accelerates their degradation.

Uniqueness of this compound: this compound is unique due to its dual role as an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as bone and liver. This dual action makes it particularly effective in reducing the risk of breast cancer recurrence while also providing beneficial effects on bone density and lipid profiles.

Properties

IUPAC Name

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317495
Record name (E)-Tamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13002-65-8
Record name (E)-Tamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13002-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Tamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Tamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[3-(1,2-Diphenyl-but-1-enyl)-phenoxy]ethyl}-dimethyl-amin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TAMOXIFEN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56SY0DIL6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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